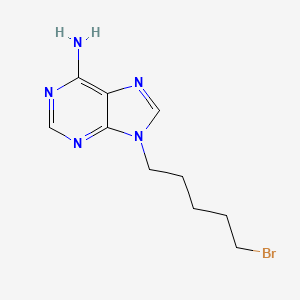

9-(5-Bromopentyl)-9H-purin-6-amine

Description

Significance of Purine (B94841) Scaffolds in Biosystems and Synthetic Chemistry

The purine scaffold, a heterocyclic aromatic system composed of a fused pyrimidine (B1678525) and imidazole (B134444) ring, is one of the most fundamental organic structures in all known lifeforms. stackexchange.com Its derivatives, adenine (B156593) and guanine, are essential building blocks of nucleic acids, DNA and RNA, carrying the genetic code of all organisms. Beyond this central role, purines are integral components of vital coenzymes and signaling molecules, including adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell, and cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger.

The inherent biological significance of the purine scaffold has made it a "privileged structure" in medicinal chemistry and drug discovery. acs.orgresearchgate.netnih.gov Nature's own reliance on this framework for a multitude of biological functions suggests that synthetic analogs can be designed to interact with a wide array of biological targets. Consequently, the synthesis of modified purines is a highly active area of research, aimed at developing novel therapeutic agents and molecular probes. nih.govresearchgate.net The structural diversity that can be achieved through substitution at various positions of the purine ring allows for the fine-tuning of a compound's biological activity and physical properties. researchgate.net

Overview of Adenine Analogs as Research Probes

Adenine, or 6-aminopurine, is a primary purine derivative that has been the subject of extensive synthetic modification to create a vast library of analogs for research purposes. These analogs serve as powerful tools to probe the intricate workings of biological systems, particularly those involving enzymes and receptors that recognize adenine-containing molecules. nih.govmdpi.com

By systematically altering the structure of adenine, for instance, through the addition of functional groups or the modification of the purine core itself, researchers can investigate the specific molecular interactions that govern biological recognition and signaling. Fluorescent adenine analogs, for example, allow for the real-time monitoring of DNA and RNA dynamics and their interactions with other molecules. oup.com Other analogs are designed as specific inhibitors or substrates for enzymes like polymerases and kinases, helping to elucidate their mechanisms of action. nih.gov The development of adenine analogs with tailored affinities and selectivities for specific adenosine receptor subtypes has been instrumental in characterizing the physiological roles of these receptors. mdpi.com

Historical Context of Brominated Alkyl Purine Derivatives in Academic Investigation

The introduction of a brominated alkyl chain at the N9 position of the purine ring represents a strategic modification that imparts unique chemical reactivity to the parent molecule. The terminal bromine atom serves as a versatile chemical handle, allowing for further synthetic transformations or for the covalent labeling of biological targets. This feature makes brominated alkyl purine derivatives particularly useful as chemical probes and as intermediates in the synthesis of more complex molecules.

Historically, the synthesis of 9-haloalkyl purines has been a key step in the development of various biologically active compounds. The alkyl chain acts as a linker, tethering the purine core to other functional moieties. The length and nature of this linker can significantly influence the compound's binding affinity and selectivity for its target. nih.gov For instance, research into acyclic nucleoside phosphonates (ANPs), which are potent inhibitors of parasitic enzymes, has involved the synthesis of purines with phosphonoalkyl linkers of varying lengths. nih.gov These studies have demonstrated that both the purine base and the nature of the linker play a crucial role in the binding of these inhibitors to their target enzymes. nih.gov

While a comprehensive body of literature exists for the broad class of substituted purine derivatives, detailed research findings on specific compounds like 9-(5-Bromopentyl)-9H-purin-6-amine are not always extensively documented in publicly accessible scientific journals. This compound is commercially available, indicating its use in research and development, likely as a synthetic intermediate or a tool compound in screening libraries. Its structure, featuring a five-carbon alkyl chain terminating in a bromine atom, makes it an ideal candidate for further chemical modification to generate a diverse range of derivatives for biological evaluation.

Below is a table summarizing the basic properties of this compound and a selection of related brominated or chlorinated alkyl purine derivatives, illustrating the systematic variations within this chemical class.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C10H14BrN5 | 284.16 | 81792-13-4 |

| 9-(2-Bromoethyl)-9H-purin-6-amine | C7H8BrN5 | 242.08 | 68217-74-3 |

| 9-(2-Bromopropyl)-9H-purin-6-amine | C8H10BrN5 | 256.10 | 1884329-63-8 |

| 9-(4-Bromobutyl)-9H-purin-6-amine | C9H12BrN5 | 270.13 | 81792-12-3 |

| 8-Bromo-9-butyl-9H-purin-6-amine | C9H12BrN5 | 270.13 | 202136-43-4 |

| 9-(5-Chloropentyl)-9H-purin-6-amine | C10H14ClN5 | 239.71 | 81792-14-5 |

| 8-Bromo-9-(5-O-phosphonopentofuranosyl)-9H-purin-6-amine | C10H13BrN5O7P | 426.12 | 23567-96-6 |

Structure

2D Structure

3D Structure

Properties

CAS No. |

81792-13-4 |

|---|---|

Molecular Formula |

C10H14BrN5 |

Molecular Weight |

284.16 g/mol |

IUPAC Name |

9-(5-bromopentyl)purin-6-amine |

InChI |

InChI=1S/C10H14BrN5/c11-4-2-1-3-5-16-7-15-8-9(12)13-6-14-10(8)16/h6-7H,1-5H2,(H2,12,13,14) |

InChI Key |

DGOAQXCGAWUKOL-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)CCCCCBr)N |

Origin of Product |

United States |

Computational and Theoretical Investigations of 9 5 Bromopentyl 9h Purin 6 Amine

Quantum Chemical Studies on Purine (B94841) Tautomerism and Stability

Quantum chemical calculations are fundamental in understanding the intrinsic properties of purine derivatives, including their tautomeric forms and relative stabilities. Purine, the parent compound, and its derivatives like adenine (B156593) (6-aminopurine) can exist in different tautomeric forms, which are isomers that differ in the position of a proton. The most common tautomerism in purines involves the migration of a proton between the N7 and N9 positions of the imidazole (B134444) ring.

For 9-(5-Bromopentyl)-9H-purin-6-amine, the presence of the 5-bromopentyl substituent at the N9 position precludes the common N7H ↔ N9H tautomerism. This substitution effectively "locks" the purine core into the N9-substituted form. Theoretical investigations on adenine and related purines have consistently shown that the N9H tautomer is the most stable form in both the gas phase and in aqueous solutions. nih.govnih.gov While the energy difference between the N9H and N7H tautomers can be small in polar solvents, experimental studies confirm the predominance of the N9H form. nih.gov

Another potential tautomerism is the amino-imino equilibrium at the C6 position. Quantum chemical studies have established that the amino form is significantly more stable than the imino form for adenine. chemrxiv.org Therefore, for this compound, the 6-amino tautomer is the overwhelmingly favored and stable structure. Computational studies indicate that the ground state of 9H-adenine is more stable than the 7H tautomer by approximately 7.51 kcal/mol. chemrxiv.org The stability of various purine tautomers is often influenced by the solvent, with solvation highly stabilizing certain forms over others. nih.gov

Table 1: Relative Stability of Common Purine Tautomers

| Tautomer Form | Relative Stability in Gas Phase | Notes |

| N9H | Most Stable | This is the predominant form for adenine and is fixed in 9-substituted derivatives. nih.govnih.gov |

| N7H | Less Stable than N9H | The energy difference is small in polar solvents, allowing for its presence in equilibrium. nih.gov |

| Amino (at C6) | Highly Stable | The amino form is significantly more stable than the imino form for adenine. chemrxiv.org |

| Imino (at C6) | Unstable | Represents an excited state or a much less favorable tautomeric form. chemrxiv.org |

Molecular Docking and Simulation Studies of Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze how a ligand, such as this compound, might interact with a biological target, typically a protein. nih.govnih.gov These methods are central to structure-based drug design. drugdesign.org

Molecular docking algorithms place a ligand into the binding site of a protein and score the potential poses based on favorable intermolecular interactions. drugdesign.org For a purine derivative, these interactions typically include:

Hydrogen Bonds: The purine scaffold contains multiple hydrogen bond donors (the N6-amino group) and acceptors (N1, N3, and N7). These are crucial for anchoring the ligand within the active site. Structure-based design studies on related purine inhibitors have shown that hydrogen bonds, for instance with residues like Aspartate, are critical for high potency. nih.gov

π-π Stacking: The aromatic purine ring can engage in π-π stacking interactions with aromatic amino acid residues in the binding pocket, such as Phenylalanine, Tyrosine, or Tryptophan. mdpi.com

Hydrophobic Interactions: The 5-bromopentyl chain provides a significant hydrophobic component. This linker can occupy hydrophobic pockets within the binding site, interacting with nonpolar residues like Leucine, Valine, and Isoleucine, thereby contributing to binding affinity. mdpi.comnih.gov

The docking process predicts the most likely binding mode by identifying the conformation that maximizes these favorable interactions, resulting in the lowest energy score. awkum.edu.pk

Table 2: Predicted Ligand-Target Interactions for a Purine Scaffold

| Interaction Type | Ligand Moiety Involved | Potential Protein Residues |

| Hydrogen Bond Donor | 6-Amino Group | Asp, Glu, Thr, Ser (main chain carbonyls) |

| Hydrogen Bond Acceptor | N1, N3, N7 atoms of the purine ring | Arg, Lys, His, Gln, Asn |

| π-π Stacking | Purine Ring System | Phe, Tyr, Trp |

| Hydrophobic Interactions | Pentyl Linker | Leu, Val, Ile, Ala, Met |

The 5-bromopentyl linker is flexible due to the free rotation around its single carbon-carbon bonds. Computational methods must explore the conformational space of this chain to find the orientation that best fits the target's binding site. Molecular dynamics simulations are particularly useful for this, as they model the movement of the ligand and protein over time. nih.gov

Structure-Based Design Principles for Purine Derivatives

Structure-based drug design is an iterative process that leverages structural information from ligand-target complexes to design more potent and selective compounds. drugdesign.orgnih.gov The design process for purine derivatives like this compound would follow several key principles:

Scaffold Hopping and Modification: The purine core serves as a well-established scaffold. Modifications at various positions are explored to enhance binding affinity and selectivity. mdpi.com

Exploiting Key Interactions: Based on a docked pose, modifications are made to optimize interactions. For example, if a hydrogen bond is predicted but the distance is suboptimal, the linker might be shortened or lengthened.

Optimizing Hydrophobic Interactions: The 5-bromopentyl group can be systematically altered. The bromine atom could be replaced with other halogens or functional groups to probe for additional interactions. The length of the alkyl chain could also be varied to better fit the dimensions of a hydrophobic pocket. nih.gov

Iterative Cycle: The design process is cyclical: a new derivative is designed computationally, then synthesized and tested experimentally. The resulting structural and activity data are then used to inform the next round of design. drugdesign.orgnih.gov This iterative approach was successfully used to develop a potent cyclin-dependent kinase inhibitor from a purine starting point. nih.gov

Computational Predictions of Molecular Attributes Relevant to Biological Systems

Before synthesis or biological testing, computational tools can predict a range of molecular properties (physicochemical properties) that are relevant to a molecule's behavior in a biological system. These predictions help in assessing the "drug-likeness" of a compound. For this compound, these attributes can be calculated based on its structure.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties can also be predicted computationally to identify potential liabilities early in the design process. nih.govnih.gov These predictions are based on statistical models derived from large datasets of known compounds.

Table 3: Predicted Molecular Attributes of this compound

| Property | Predicted Value | Significance |

| Molecular Formula | C₁₀H₁₄BrN₅ | Defines the elemental composition. epa.gov |

| Molecular Weight | 284.16 g/mol | Influences diffusion and absorption. epa.gov |

| logP (Octanol-Water Partition Coefficient) | ~2.0-2.5 (Estimated) | A measure of lipophilicity, affecting membrane permeability and solubility. |

| Topological Polar Surface Area (TPSA) | ~74-78 Ų (Estimated) | Predicts transport properties like intestinal absorption and blood-brain barrier penetration. |

| Hydrogen Bond Donors | 1 (the amino group) | Key for specific interactions with biological targets. |

| Hydrogen Bond Acceptors | 4 (N1, N3, N7, and the amino N) | Key for specific interactions with biological targets. |

| Rotatable Bonds | 5 (in the pentyl chain) | A measure of molecular flexibility. |

Structure Activity Relationship Sar Studies of 9 5 Bromopentyl 9h Purin 6 Amine and Analogs

Influence of the N9-Alkyl Chain Length on Biological Activity

The length and composition of the alkyl chain at the N9 position of the purine (B94841) ring are critical determinants of a compound's biological profile. This section examines the impact of varying the chain length, with a particular focus on the pentyl linker found in 9-(5-Bromopentyl)-9H-purin-6-amine.

Comparative Analysis with Shorter and Longer Bromoalkane Chains

The biological activity of 9-(bromoalkyl)-9H-purin-6-amines is significantly influenced by the length of the bromoalkane chain. While specific SAR data for this compound is not extensively detailed in the provided results, general principles of N9-substitution in purine derivatives offer valuable insights. For instance, in the development of motilin agonists from erythromycin (B1671065) A analogues, varying the chain length attached to the macrocycle was a key strategy to optimize potency. nih.gov

Research on other N9-substituted purines has demonstrated that both shorter and longer alkyl chains can either enhance or diminish biological activity depending on the specific target. For example, in a series of 9-substituted-9-dihydroerythromycin-based motilin agonists, increasing the lipophilicity of the substituent on the amide group led to increased potency. nih.gov Conversely, the introduction of polar groups tended to lower potency. nih.gov This suggests that the five-carbon chain in this compound strikes a balance of lipophilicity and flexibility that is likely crucial for its interaction with its biological target.

A comparative analysis would involve synthesizing and testing analogs with varying bromoalkane chain lengths (e.g., bromopropyl, bromobutyl, bromohexyl). The resulting data would clarify whether the pentyl chain represents an optimal length for a particular biological activity.

Role of the Pentyl Linker in Molecular Recognition

The pentyl linker in this compound serves as a flexible spacer that allows the purine core to orient itself optimally within a binding pocket. The flexibility of this five-carbon chain enables the molecule to adopt various conformations, increasing the probability of a favorable interaction with the target protein.

In the broader context of ligand design, the length and nature of such linkers are critical for molecular recognition. For bifunctional peptides, the C-terminus, which can be considered an analogous "linker" region, acts as a critical pharmacophore for substance P antagonist activities and also influences the opioid agonist pharmacophore. nih.gov This highlights how a linker can do more than simply connect two parts of a molecule; it can actively participate in binding and modulate the activity of other functional groups.

Impact of Halogen Substitution (Bromine) on Purine Derivatives

The presence and nature of a halogen substituent can dramatically alter the biological and chemical properties of a purine derivative. rsc.org This section explores the specific role of bromine in this compound.

Comparison with Other Halogenated Analogs

Halogenation is a common strategy in medicinal chemistry to enhance the efficacy and selectivity of drug candidates. bohrium.comnih.gov The choice of halogen—fluorine, chlorine, bromine, or iodine—can have profound effects on a molecule's properties. While fluorine and chlorine are often used to improve physicochemical properties, bromine and iodine are typically incorporated to enhance selectivity. bohrium.comresearchgate.net

In the context of purine derivatives, halogenation can influence binding affinity through various mechanisms, including the formation of halogen bonds. acs.org A halogen bond is a non-covalent interaction between the electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site on a biological macromolecule. acs.orgnih.gov The strength of this interaction generally increases with the size and polarizability of the halogen, following the trend I > Br > Cl > F. acs.org

Therefore, it is expected that a bromo-substituted purine derivative like this compound would exhibit different binding characteristics compared to its chloro- or iodo-analogs. A systematic study comparing these analogs would be necessary to determine the optimal halogen for a given biological target. For example, in a series of human Cathepsin L inhibitors, substituting a hydrogen atom with chlorine resulted in a tenfold increase in affinity, and replacing chlorine with iodine led to another order of magnitude improvement. acs.org

Electrophilic Properties and Potential for Covalent Interactions

The bromine atom in this compound imparts electrophilic character to the terminal carbon of the pentyl chain, making it susceptible to nucleophilic attack. This property opens up the possibility of the compound acting as an irreversible or covalent inhibitor. nih.gov Covalent inhibitors form a stable bond with their target protein, often leading to prolonged duration of action. nih.gov

The reactivity of the bromoalkyl group allows it to react with nucleophilic residues such as cysteine, lysine, or histidine in the binding site of a protein. nih.govnih.gov This is a well-established strategy in drug design. For example, electrophilic derivatives of purines containing groups like isothiocyanate or bromoacetyl have been synthesized to act as irreversible inhibitors of A1 adenosine (B11128) receptors. nih.gov

The potential for covalent bond formation is a key feature of this compound and distinguishes it from many other purine-based ligands that rely solely on non-covalent interactions.

Significance of the Purin-6-amine Core in Ligand Design

The purin-6-amine (adenine) scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. researchgate.netnih.gov

The adenine (B156593) core provides a rich array of hydrogen bond donors and acceptors, as well as a planar aromatic surface for π-stacking interactions. acs.org These features allow it to mimic the natural ligands of many enzymes and receptors, particularly those that interact with adenosine or ATP. researchgate.net

Modifications at the C6 position of the purine ring can significantly impact biological activity. researchgate.net For example, in a series of dual Src/Abl kinase inhibitors based on a 9-(arenethenyl)purine core, substitutions at the C6 position with various arylamines led to increased kinase activity, suggesting that these groups were involved in hydrophobic or π-stacking interactions within the hinge region of the kinases. acs.org

Modifications at the Purine Ring System and Their Research Implications

The purine scaffold, a fusion of pyrimidine (B1678525) and imidazole (B134444) rings, offers multiple sites for chemical modification, each with distinct consequences for biological activity. nih.gov Research into analogs of this compound has shown that substitutions at the C2, C6, and C8 positions, as well as alterations of the N9-substituent, are critical in determining the compound's interactions with biological targets.

Systematic modifications have yielded key insights. For instance, in the development of antirhinovirus agents, 2-substituted-9-benzylpurines were analyzed. It was found that optimal activity was linked to C2 substituents that were both lipophilic and electron-withdrawing. nih.gov Similarly, in the search for anticancer compounds, studies on 2,6,9-trisubstituted purine derivatives concluded that attaching an arylpiperazinyl system at the C6 position was beneficial for cytotoxic activity, whereas bulky groups at the C2 position were unfavorable. nih.gov

Work on 6,8,9-trisubstituted purine analogs as potential anticancer agents highlighted the importance of a phenyl group at the C-8 position as a promising scaffold for improving efficacy. tubitak.gov.trnih.gov The N7 position, while less commonly substituted than N9, has also been a target for modification. A regioselective method for introducing tert-alkyl groups at the N7 position has been developed, opening new avenues for exploring the chemical space and biological activity of these purine derivatives. nih.gov

The nature of the linker at the N9 position is also crucial. Studies on purine conjugates have shown that the presence of a purine residue connected via a linker of a specific length is essential for cytotoxic activity. mdpi.com

Table 1: Research Implications of Modifications at the Purine Ring

| Position Modified | Type of Modification | Research Implication |

|---|---|---|

| C2 | Introduction of lipophilic, electron-withdrawing groups (e.g., -CF₃) | Enhanced antirhinovirus activity. nih.gov |

| C2 | Addition of bulky systems | Unfavorable for cytotoxic activity in certain cancer cell lines. nih.gov |

| C6 | Substitution with an arylpiperazinyl system | Beneficial for cytotoxic activity. nih.gov |

| C8 | Introduction of a phenyl group | Considered a promising scaffold for developing improved anticancer compounds. tubitak.gov.trnih.gov |

| N7 | Regioselective introduction of tert-alkyl groups | Enables synthesis of novel derivatives with potential cytotoxic and antiviral activities. nih.gov |

| N9 | Variation in linker length connecting to other moieties | Crucial for manifesting cytotoxic activity in purine conjugates. mdpi.com |

Role of the 6-Amino Group in Molecular Interactions

The 6-amino group is a defining feature of the adenine core of this compound. This exocyclic amine group is a critical determinant of the molecule's ability to form specific hydrogen bonds, which govern its recognition and binding to biological targets like enzymes and receptors. internationalscholarsjournals.comresearchgate.net Adenine and its derivatives are integral to numerous biological processes, serving as components of nucleic acids and energy-carrying molecules like ATP. internationalscholarsjournals.comdrugbank.comresearchgate.net

The 6-amino group, along with the nitrogen atoms within the purine ring system (notably N1), acts as a hydrogen bond donor and acceptor, respectively. This pattern of hydrogen bonding is fundamental to the specific base pairing of adenine with thymine (B56734) in DNA. internationalscholarsjournals.com In broader molecular interactions, this group is often essential for a compound's affinity and efficacy. For example, manipulating substituents at the N6 position can convert a high-affinity agonist for adenosine receptors into a selective antagonist. nih.gov

However, the importance of the 6-amino group can be context-dependent. In a study on pre-mRNA splicing, researchers investigated the roles of various functional groups on the adenine base at the 3' splice site. They found that removing the 6-NH2 group (replacing adenine with purine) had only a minor effect on the efficiency of the catalytic reaction. chemicalbook.com In contrast, modification at the N1 position was found to be an essential determinant for recognition, suggesting that while the 6-amino group is a key feature, other parts of the purine ring can dominate in specific molecular recognition events. chemicalbook.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Purine Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. youtube.comresearchgate.net This method is invaluable in drug discovery for predicting the activity of novel molecules, optimizing lead compounds, and understanding the molecular properties that drive biological effects. youtube.comresearchgate.netnih.gov

For purine derivatives, QSAR studies have been widely applied to elucidate the structural requirements for various biological activities, including anticancer and antiviral effects. nih.govnih.gov These models are built by calculating a range of molecular descriptors for each compound in a series and then using statistical methods, such as Multiple Linear Regression (MLR) or Genetic Algorithms (GA), to create an equation that relates these descriptors to the observed activity. ijprajournal.comjapsonline.com

The descriptors used in QSAR models for purine derivatives often fall into several categories:

Electronic Descriptors: These describe the electronic properties of the molecule, such as charge distribution and dipole moment, which are crucial for electrostatic interactions. researchgate.net

Steric Descriptors: These relate to the size and shape of the molecule, influencing how well it fits into a binding site. nih.gov

Topological Descriptors: These are numerical values derived from the graph representation of a molecule, describing its connectivity and branching. ijprajournal.com

Hydrophobic Descriptors: These quantify the molecule's lipophilicity (e.g., LogP), which affects its ability to cross cell membranes and interact with hydrophobic pockets in proteins. youtube.com

A 3D-QSAR study on 2,6,9-trisubstituted purine derivatives as potential antitumor agents revealed that steric properties had a greater contribution (70%) to the cytotoxic activity than electronic properties (30%). nih.gov In another study on purine analogs with antirhinovirus activity, QSAR analysis showed that activity was associated with 9-benzylpurines having a C-2 lipophilic, electron-withdrawing substituent. nih.gov The statistical validity of a QSAR model is critical and is assessed using parameters like the correlation coefficient (R²), the cross-validated correlation coefficient (Q² or R²cv), and the F-ratio, which ensure the model's predictive power and robustness. researchgate.netijprajournal.com

Table 2: Example of a QSAR Model for Adenosine A₃ Receptor Agonists This table illustrates a sample model derived from a QSAR study on 1,2,4-triazolo[5,1-i] purine derivatives, a class related to the subject compound. ijprajournal.com

| Model Parameter | Value | Interpretation |

| N (Number of compounds) | 29 | The number of data points used to build the model. ijprajournal.com |

| R² (Correlation Coefficient) | 0.5719 | Indicates that approximately 57.2% of the variance in the biological activity is explained by the model. ijprajournal.com |

| Se (Standard Error) | 0.5544 | Measures the absolute error of the model's predictions. ijprajournal.com |

| F-Ratio (Fischer Statistic) | 36.072 | A high F-ratio indicates a statistically significant relationship between the descriptors and the activity. ijprajournal.com |

| Descriptor Example | piPC09 | A topological descriptor that showed a positive correlation with the inhibitory activity in the model. ijprajournal.com |

Biological and Biochemical Interactions of 9 5 Bromopentyl 9h Purin 6 Amine

Investigation of Enzyme Modulation by Purine (B94841) Derivatives

The purine ring's structural similarity to endogenous ligands allows its derivatives to act as modulators of various enzymes, often by competing with the natural substrate or ligand at the active or allosteric sites.

Purine analogues are widely recognized as potent kinase inhibitors due to their ability to mimic the adenine (B156593) moiety of ATP, the universal phosphate (B84403) donor for kinases. Research into N9-substituted purines has identified several compounds with significant inhibitory activity against various kinases.

Derivatives of 2,9-disubstituted-6-morpholino purines have been reported as potent and selective inhibitors of phosphatidylinositol-3-kinase alpha (PI3Kα). mdpi.com The N9 position in this class of inhibitors accommodates a bulky hydrophobic group, such as cyclohexylamine (B46788) derivatives, which contributes to the binding interaction pattern within the active site of PI3Kα. mdpi.com Furthermore, N9-arenyl purine derivatives have been developed as dual inhibitors of Src and Abl kinases, two important targets in cancer therapy. researchgate.net These inhibitors were designed to target the inactive "DFG-out" conformation of the kinases, with substituents at the N6 and N9 positions of the purine scaffold being crucial for this activity. researchgate.net

While specific studies on 9-(5-bromopentyl)-9H-purin-6-amine are not detailed in the available literature, the findings for related N9-substituted purines suggest a potential for this compound to interact with and possibly inhibit certain protein kinases. The 5-bromopentyl chain at the N9 position could occupy hydrophobic pockets within the ATP-binding site of various kinases.

Table 1: Examples of Kinase Inhibition by N9-Substituted Purine Derivatives

| Compound Class | Target Kinase(s) | Key Structural Features | Reference |

|---|---|---|---|

| 2,9-disubstituted-6-morpholino purines | PI3Kα, PI3Kγ | Bulky hydrophobic group at N9 position. | mdpi.com |

Methyltransferases are a class of enzymes that catalyze the transfer of a methyl group from a donor to an acceptor molecule, playing a key role in epigenetic regulation (DNA and histone methyltransferases) and other metabolic pathways. While various natural and synthetic compounds have been investigated as methyltransferase inhibitors, specific research detailing the interaction between this compound or related N9-alkylpurines and this enzyme class is not prominently featured in the available scientific literature.

Cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibitors of these enzymes are used in the treatment of conditions like Alzheimer's disease. While many classes of compounds have been explored for cholinesterase inhibition, studies on N9-alkylpurines are limited. However, related purine structures have shown some activity. For instance, certain N7-substituted purine nucleosides have been reported to possess inhibitory activity against butyrylcholinesterase, suggesting that the purine scaffold can interact with the active site of this enzyme. nih.gov There is a lack of specific studies investigating the cholinesterase inhibitory potential of this compound.

Purine nucleoside phosphorylase (PNP) is a key enzyme in the purine salvage pathway, catalyzing the reversible phosphorolytic cleavage of purine nucleosides to the free purine base and ribose-1-phosphate. rcsb.org Due to its critical role, PNP is a target for the development of immunosuppressive and anticancer agents. The interaction of various purine analogues with PNP has been extensively studied.

Research on N9-substituted purines has shown that they can act as inhibitors of PNP. For example, a series of 9-(phosphonoalkyl)hypoxanthines were synthesized and evaluated as inhibitors of purine nucleoside phosphorylase. nih.gov The length and nature of the alkyl chain at the N9 position are critical for the inhibitory activity. While 2′,3′-dideoxyinosine, a purine derivative, is known to be a poor substrate for PNP, its interaction highlights the enzyme's sensitivity to modifications on both the purine and sugar-like moieties. nih.gov The structure of this compound, with its N9-alkyl chain, suggests it could potentially interact with the active site of PNP, possibly acting as a weak substrate or an inhibitor, though specific kinetic data is not available.

Receptor Ligand Interactions and Agonist/Antagonist Research

Purine derivatives are well-known ligands for purinergic receptors, particularly adenosine (B11128) receptors, due to their structural similarity to the endogenous ligand, adenosine.

Adenosine receptors, which are G protein-coupled receptors, are classified into four subtypes: A₁, A₂ₐ, A₂ᵦ, and A₃. They are involved in regulating a multitude of physiological processes, making them attractive drug targets. While adenosine and its N6-substituted analogues typically act as agonists, replacing the ribose sugar at the N9 position with an alkyl group often confers antagonist properties.

Studies on a class of 9-alkyladenine derivatives have demonstrated their potential as antagonists, particularly for the A₃ adenosine receptor. nih.govnih.gov Research has shown that these compounds can be selective ligands for the rat A₃ adenosine receptor. nih.gov The structure-activity relationship studies within this class indicate that substitutions at the N6, C2, and N9 positions of the purine core are all critical determinants of affinity and selectivity. For instance, introducing an N6-(3-iodobenzyl) moiety, a feature known to enhance A₃ affinity in adenosine derivatives, into the 9-alkyladenine scaffold was explored. nih.govnih.gov The nature of the N9-alkyl group also influences receptor affinity. A study comparing chiral N6-(3-iodobenzyl)-9-(2,3-dihydroxypropyl) derivatives found that the R-enantiomer was favored at A₃ receptors by a factor of 5.7. nih.gov These findings underscore that the N9 position is a key site for modification to achieve receptor subtype selectivity and to switch from agonist to antagonist activity.

Table 2: Structure-Activity Relationships of 9-Alkyladenine Derivatives at Rat Adenosine Receptors

| N9-Substituent | Other Substituents | Target Receptor | Activity Profile | Reference |

|---|---|---|---|---|

| Methyl | N6-(3-iodobenzyl), 2-(methylthio) | A₃ | Antagonist, 3-6 fold selectivity for A₃ | nih.gov |

| (R)-2,3-dihydroxypropyl | N6-(3-iodobenzyl) | A₃ | Antagonist, 5.7-fold more potent than S-enantiomer | nih.gov |

Although this compound itself has not been specifically profiled in these studies, the existing data on 9-alkyladenines strongly suggest that it would likely act as an antagonist at adenosine receptors. The 5-bromopentyl chain would occupy the pocket normally filled by the ribose sugar of adenosine, and its length and terminal bromine atom would influence the affinity and selectivity profile across the different adenosine receptor subtypes.

Exploration of Other G-Protein Coupled Receptor (GPCR) Interactions

G-protein coupled receptors (GPCRs) are a vast family of transmembrane proteins that play a crucial role in cellular signaling by recognizing a wide variety of extracellular stimuli, including nucleotides like adenosine and ATP. Given that this compound is an analog of adenine (6-aminopurine), it is a candidate for interaction with purinergic receptors, a class of GPCRs.

While specific binding studies for this compound across a wide panel of GPCRs are not extensively documented in publicly available literature, the broader class of 9-substituted purine derivatives has been investigated for their affinity towards adenosine receptors (A1, A2A, A2B, and A3). The nature of the substituent at the 9-position of the purine ring is a key determinant of binding affinity and selectivity for these receptors. For instance, modifications to the N6 and C2 positions of the purine ring, in combination with various 9-substituents, have been shown to modulate agonist and antagonist activity at these receptors. The 5-bromopentyl chain of the title compound provides a flexible, lipophilic element that could influence its interaction with the transmembrane domains of GPCRs. Further screening and binding assays are necessary to fully elucidate the GPCR interaction profile of this compound.

Interactions with Nucleic Acids and Related Processes

Studies on DNA/RNA Synthesis Pathways

Purine analogs are well-established as modulators of nucleic acid synthesis. They can exert their effects through several mechanisms, including the inhibition of enzymes involved in the de novo synthesis of purine nucleotides or by acting as chain terminators after being incorporated into DNA or RNA.

While direct studies on the effect of this compound on specific enzymes like DNA or RNA polymerases are limited, the general mechanism for purine analogs involves their metabolic conversion to nucleotide analogs. These analogs can then compete with endogenous nucleotides for the active sites of polymerases. The presence of the 5-bromopentyl group may influence the ability of cellular kinases to phosphorylate the parent compound, a critical step for its activation into a nucleotide analog. Furthermore, 6-substituted purine analogues have been shown to interact with DNA and RNA, with some compounds exhibiting inhibitory effects on the growth of cancer cell lines by interfering with nucleic acid duplex formation. nih.gov The biological activity of these analogs is often dependent on the nature of the substituents at both the 6 and 9 positions of the purine ring. nih.gov

Potential as Probes for Nucleic Acid Metabolism

The chemical structure of this compound, featuring a reactive bromopentyl group, makes it a candidate for development as a biochemical probe. The bromine atom can be replaced by a radiolabel (e.g., radioisotopes of bromine or by introducing a radiolabeled carbon into the pentyl chain) or a fluorescent tag. Such modified probes could be invaluable for studying the enzymes involved in purine metabolism and nucleic acid synthesis.

Once introduced into a biological system, a radiolabeled version of this compound could be traced to determine its uptake, distribution, and incorporation into nucleic acids or to identify its binding to specific proteins. This approach would provide insights into the pathways it affects and could help in identifying novel targets for therapeutic intervention. The development of such probes would require synthetic modifications to introduce the desired label without significantly altering the compound's biological activity.

Protein Chaperone System Investigations

Interactions with Heat Shock Proteins (Hsp90, Grp94, Trap-1)

The heat shock protein 90 (Hsp90) family of molecular chaperones is critical for maintaining cellular proteostasis by assisting in the folding, stabilization, and degradation of a wide array of client proteins, many of which are involved in signal transduction and cell cycle regulation. This family includes the cytosolic Hsp90α and Hsp90β, the endoplasmic reticulum-resident Grp94, and the mitochondrial TRAP-1.

For instance, a series of 8-thio-substituted-9-propyl-9H-purin-6-amine derivatives have shown high affinity and selectivity for Grp94 over other Hsp90 paralogs. nih.gov The selectivity is achieved by exploiting a unique allosteric pocket within the Grp94 N-terminal domain that is not present in Hsp90α/β. nih.govacs.org Similarly, purine-based inhibitors have been developed to target TRAP-1, the mitochondrial Hsp90 paralog. frontiersin.orgnih.gov The design of these selective inhibitors often involves modifying the purine core to optimize interactions with paralog-specific residues. nih.gov

| Compound Class | Target(s) | Key Structural Features for Interaction | Reference |

| 8-Thio-substituted-9-propyl-9H-purin-6-amines | Grp94 | 8-arylthio group and 9-alkylamine chain for exploiting an allosteric pocket. | nih.gov |

| Purine-8-one and pyrrolo[2,3-d]pyrimidine derivatives | TRAP-1 | H-bonding with Asn171 residue in the ATP-lid of TRAP-1. | researchgate.net |

| Radicicol-based isoindoline (B1297411) derivatives | TRAP-1 | Modifications on the resorcinol (B1680541) moiety and isoindoline substituents. | nih.gov |

Elucidation of Molecular Chaperone Pathway Modulation

The interaction of purine-based inhibitors with Hsp90 family members leads to the modulation of the molecular chaperone pathway. Inhibition of the ATPase activity of these chaperones prevents the conformational changes necessary for the maturation and activation of their client proteins. This disruption of the chaperone cycle ultimately leads to the misfolding, ubiquitination, and proteasomal degradation of the client proteins.

The consequences of modulating the Hsp90 chaperone pathway are far-reaching, impacting numerous cellular processes. For example, the degradation of oncogenic client proteins makes Hsp90 inhibitors attractive as anti-cancer agents. In the context of Grp94, selective inhibition can affect the processing of specific client proteins involved in immunity and inflammation. nih.gov Similarly, targeting TRAP-1 can disrupt mitochondrial homeostasis and induce apoptosis in cancer cells. frontiersin.org The specific effects of this compound on these pathways would depend on its binding affinity and selectivity for the different Hsp90 paralogs.

No Publicly Available Research Found on the Cellular Biology Applications of this compound

Despite a comprehensive search of scientific literature and databases, no specific information is publicly available regarding the biological and biochemical interactions of the chemical compound This compound within the requested focus areas of cellular biology research.

The investigation sought to detail the compound's applications in non-human specific cellular biology, particularly its role in cellular signaling pathways and its effects on cellular processes. However, the search yielded no studies, data, or detailed research findings pertaining to:

Cellular Biology Research Applications (Non-Human Specific)

Exploration of Cellular Processes (e.g., differentiation, proliferation) in Model Systems:The scientific literature does not contain any studies that explore the use of this compound in the context of cellular differentiation or proliferation in any non-human model systems.

Consequently, it is not possible to generate the requested article with scientifically accurate and detailed content as per the provided outline. The absence of research in these specific areas prevents the creation of the specified data tables and the detailed discussion of research findings.

Advanced Research Applications and Future Directions for 9 5 Bromopentyl 9h Purin 6 Amine

Development as Chemical Probes for Biological Systems

The development of chemical probes is crucial for interrogating biological systems and understanding the function of specific proteins. While direct research on 9-(5-bromopentyl)-9H-purin-6-amine as a chemical probe is not extensively documented, its structural features make it an ideal candidate for such applications. A chemical probe is a small molecule that interacts with a specific protein target, allowing for the study of that target's biological role. nih.gov The purine (B94841) scaffold of this compound is a well-established pharmacophore that can be recognized by a variety of enzymes and receptors, particularly those involved in nucleic acid metabolism and signaling pathways.

The key to its potential as a chemical probe lies in the reactive 5-bromopentyl chain. This chain can be chemically modified to incorporate reporter tags, such as fluorophores or biotin, or photo-affinity labels. These modifications would allow for the visualization and isolation of the protein targets that bind to the purine core. For instance, a fluorescently-labeled version of the compound could be used in cellular imaging studies to determine the subcellular localization of its binding partners. The synthesis of such probes would likely involve nucleophilic substitution of the bromide with an azide- or alkyne-containing linker, which could then be used in "click chemistry" reactions to attach the desired reporter group.

Utility in Target Identification and Validation Studies

A primary application of a well-designed chemical probe is the identification and validation of new drug targets. The this compound molecule is aptly suited for this purpose. Once a chemical probe based on this scaffold is developed, it can be used in "chemical proteomics" or "activity-based protein profiling" (ABPP) experiments to identify its cellular binding partners.

In a typical target identification workflow, a cell lysate or living cells would be treated with a probe derived from this compound. The probe would then covalently bind to its target protein(s) via the reactive handle introduced onto the pentyl chain. Subsequent to this, the protein-probe complexes can be enriched and isolated, often using affinity purification methods like streptavidin-biotin pulldowns. The captured proteins are then identified using mass spectrometry. The validation of these potential targets would involve demonstrating that the biological effect of the parent compound is a direct result of its interaction with the identified protein.

Role in the Elucidation of Biochemical Pathways

By identifying the protein targets of this compound, researchers can gain valuable insights into the biochemical pathways in which these proteins function. Purine derivatives are known to interact with a wide range of proteins, including kinases, G-protein-coupled receptors (GPCRs), and enzymes involved in nucleotide metabolism. nih.gov

For example, if a probe based on this compound were to identify a specific kinase as a primary target, it would suggest that the compound's cellular effects may be mediated through the modulation of a particular signaling cascade. Further studies could then be conducted to dissect the downstream effects of this interaction, ultimately leading to a more comprehensive understanding of the signaling pathway. The ability to synthetically modify the this compound scaffold would be highly advantageous in these studies, allowing for the creation of a suite of related probes to investigate the pathway with greater precision.

Integration into Combinatorial Chemistry Libraries for Academic Screening

Combinatorial chemistry has become a powerful tool for the discovery of new bioactive molecules. nih.gov This approach involves the rapid synthesis of large and diverse libraries of compounds, which can then be screened for biological activity. The structure of this compound makes it an excellent building block for the construction of such libraries.

The purine core provides a rigid scaffold, while the 6-amino group and the terminal bromide of the pentyl chain offer two points for diversification. A variety of substituents could be introduced at the 6-amino position through reactions such as acylation or alkylation. Simultaneously, the bromide can be displaced by a wide range of nucleophiles, including amines, thiols, and azides, to introduce further diversity. This dual functionalization strategy would allow for the creation of a large library of related compounds with a wide range of chemical properties. These libraries could then be screened in high-throughput assays to identify compounds with desired biological activities, such as anticancer or anti-inflammatory properties.

Table 1: Potential Reactions for Library Synthesis

| Reaction Type | Reagent | Functional Group Targeted | Potential New Functional Group |

| Nucleophilic Substitution | Azide (e.g., NaN3) | Bromopentyl | Azidopentyl |

| Nucleophilic Substitution | Thiol (e.g., R-SH) | Bromopentyl | Thioether |

| Nucleophilic Substitution | Amine (e.g., R-NH2) | Bromopentyl | Secondary/Tertiary Amine |

| Acylation | Acyl Chloride (e.g., R-COCl) | 6-Amino Group | Amide |

| Suzuki Coupling | Boronic Acid (e.g., R-B(OH)2) | (If modified to bromo-purine) | Aryl/Alkyl-purine |

Potential in Materials Science or Bio-conjugation Research (e.g., as linkers)

The bifunctional nature of this compound also lends itself to applications in materials science and bioconjugation. The reactive bromopentyl chain can serve as a linker to attach the purine moiety to a variety of substrates, including polymers, nanoparticles, and surfaces. This could be used to create novel biomaterials with specific recognition properties.

For instance, by attaching this compound to a solid support, a new affinity chromatography resin could be developed for the purification of purine-binding proteins. In another application, the compound could be used to functionalize the surface of gold nanoparticles, creating a targeted delivery system for therapeutic agents. The purine headgroup would act as a targeting ligand, directing the nanoparticle to cells that express its corresponding receptor. The synthesis of such bioconjugates often relies on the robust and efficient reactions of the terminal halide.

Future Outlook in Purine Chemistry and Chemical Biology Research

The future of research involving this compound and related compounds is bright. As our understanding of the biological roles of purine-binding proteins continues to grow, so too will the demand for versatile chemical tools to study them. The synthetic tractability of this molecule makes it an attractive starting point for the development of the next generation of chemical probes and drug candidates.

Future research will likely focus on several key areas:

Expansion of Chemical Space: The development of new synthetic methodologies will enable the creation of even more diverse libraries of purine derivatives, increasing the chances of discovering novel biological activities.

Advanced Probe Design: The design of more sophisticated chemical probes with improved selectivity and in vivo imaging capabilities will be a major focus. This may include the development of photo-switchable or "caged" probes that can be activated with light.

Integration with Other Technologies: The combination of chemical probes based on this scaffold with cutting-edge technologies like CRISPR-based genetic screening and single-cell analysis will provide unprecedented insights into cellular function.

Q & A

Q. Advanced: How can regioselectivity in alkylation be optimized to avoid N3/N7 byproducts?

- Steric Control : Use bulky bases (e.g., DBU) to favor N9 alkylation over N3/N6.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity at N8.

- Monitoring : Track reaction progress via TLC or LC-MS to identify byproducts early .

Basic: What analytical techniques are critical for confirming the structure of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H NMR identifies the bromopentyl chain (e.g., triplet at δ ~3.4 ppm for BrCH₂) and purine protons (singlet at δ ~8.1 ppm). ¹³C NMR confirms quaternary carbons (e.g., C6-amine at ~155 ppm) .

- Mass Spectrometry : HRMS (ESI+) should match the molecular ion ([C₁₀H₁₄BrN₅]⁺, calculated m/z 312.05) .

- Elemental Analysis : Verify Br content (~25.6%) via combustion analysis.

Q. Advanced: How to resolve ambiguities in crystallographic data for brominated purines?

- X-ray Crystallography : Use SHELXL for refinement. Key parameters:

Basic: How does the bromopentyl substituent influence the compound’s solubility and reactivity?

Methodological Answer:

Q. Advanced: What strategies mitigate instability due to the labile C-Br bond?

- Storage : Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis.

- In Situ Derivatization : Use freshly prepared compound for downstream reactions (e.g., cross-coupling) .

Basic: What biological assays are suitable for evaluating this compound’s activity?

Methodological Answer:

Q. Advanced: How to design SAR studies for bromoalkyl purine derivatives?

- Varied Chain Lengths : Synthesize analogs with C3–C7 bromoalkyl chains.

- Functional Group Swaps : Replace Br with Cl, I, or alkynes.

- Activity Mapping : Corrogate inhibitory potency (e.g., IC₅₀) with logP values and steric parameters .

Basic: How to address contradictory bioactivity data between similar purine derivatives?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.